2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
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Overview
Description
2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a chloroacetyl group and a methyl group attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves the reaction of 3-methylquinoxalin-2-one with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the reactivity of chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with amines to form amides.
Electrophilic Aromatic Substitution: The quinoxaline ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, and the reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used under controlled temperature conditions.
Major Products
Amides: Formed from nucleophilic substitution reactions with amines.
Nitro and Sulfonic Acid Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The quinoxaline core may also interact with DNA or proteins, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: A local anesthetic with a similar chloroacetyl group.
Benzocaine: Another local anesthetic with a similar quinoxaline core.
Novocaine: Shares structural similarities with the quinoxaline ring.
Uniqueness
2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate is unique due to the combination of the chloroacetyl group and the quinoxaline core, which imparts distinct chemical reactivity and potential biological activities
Properties
CAS No. |
88221-61-8 |
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Molecular Formula |
C11H9ClN2O3 |
Molecular Weight |
252.65 g/mol |
IUPAC Name |
2-chloro-1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone |
InChI |
InChI=1S/C11H9ClN2O3/c1-7-11(10(15)6-12)14(17)9-5-3-2-4-8(9)13(7)16/h2-5H,6H2,1H3 |
InChI Key |
WIOOCEBJNPYXJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)CCl |
Origin of Product |
United States |
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